3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Medicinal Chemistry Synthetic Chemistry Building Blocks

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1016512-75-6) is a heterocyclic building block featuring a benzoxazolone core N-substituted with a primary aminoethyl chain. This scaffold is recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical profile and bioisosteric properties.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12361166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CCN
InChIInChI=1S/C9H10N2O2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6,10H2
InChIKeyYCVFPUDKJACOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one: A Definitive Physicochemical and Structural Baseline


3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1016512-75-6) is a heterocyclic building block featuring a benzoxazolone core N-substituted with a primary aminoethyl chain [1]. This scaffold is recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical profile and bioisosteric properties [2]. The common commercial form is the hydrochloride salt (CAS 1258640-03-7), typically offered at 95% purity, and it is primarily utilized as an intermediate in pharmaceutical and agrochemical research rather than as a final active pharmaceutical ingredient [1][3].

Reactive Handle Primary amine enables conjugation
Core Scaffold Benzoxazolone heterocyclic building block
Linker Flexibility Ethyl spacer at N-3 position

Why In-Class Benzoxazolone Substitution Can Mislead: The Critical Role of N-3 vs. C-6/7 Aminoethyl Position


The benzoxazolone scaffold's biological and chemical utility is highly dependent on the substitution pattern. 6-(2-aminoethyl)benzoxazolinones are historically linked to CNS activity (e.g., sleep and behavioral disorders) [1], while 7-(2-aminoethyl)-1,3-benzoxazol-2(3H)-ones are known as D2-dopamine agonists [2]. In contrast, placing the aminoethyl group at the N-3 position, as in the target compound, fundamentally alters the pharmacophore by transforming a ring-substituted aromatic amine into an aliphatic N-substituted primary amine. This subtle shift eliminates the specific receptor interactions of its positional isomers while creating a unique, free primary amine handle for conjugation chemistry. Therefore, substituting one isomer for another without accounting for this positional specificity will yield divergent biological outcomes and distinct synthetic reactivity profiles [3].

Target: N-3 Aminoethyl
Misleading: C-6/7 Aminoethyl
Primary amine reactivity Free aliphatic amine for amide coupling
Aromatic amine or no amine Ring-substituted amine alters reactivity
Sigma receptor pharmacophore N-substitution aligns with sigma ligand SAR
Dopamine D2 receptor pharmacophore Aromatic aminoethyl targets different receptor class
Lower computed lipophilicity Indicates improved aqueous solubility profile
Higher lipophilicity May limit aqueous solubility and alter ADME

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Quantitative Differentiation Evidence vs. Closest Analogs


N-3 Aminoethyl Substitution Confers Primary Amine Reactivity vs. Unsubstituted or N-Alkyl Benzoxazolones

The target compound possesses a free primary amine on a flexible ethyl linker at the N-3 position, a feature absent in common analogs like unsubstituted 2-benzoxazolinone or N-alkyl derivatives [1][2]. The primary amine enables chemoselective conjugations (e.g., amide coupling, reductive amination) that are impossible with N-methyl or N-ethyl analogs, which lack an exchangeable proton and nucleophilic nitrogen [3].

Primary Amine Reactivity
Class-level
Enables amide coupling/reductive amination
vs. N-alkyl: no exchangeable proton
Supports versatile intermediate utility
Functional group analysis; verify reactivity
Medicinal Chemistry Synthetic Chemistry Building Blocks

Enhanced Aqueous Solubility Profile vs. Unsubstituted Benzoxazolone Core

The computed partition coefficient (XLogP3) of the target compound is 0.4, significantly lower than the unsubstituted 2-benzoxazolone (XLogP3 ~1.5), indicating superior hydrophilicity driven by the ionizable primary amine [1][2]. The topological polar surface area (TPSA) is 55.6 Ų. This lower lipophilicity is a critical parameter for drug design, as it can influence solubility, permeability, and metabolic stability [3].

Computed Lipophilicity
Reported
XLogP3 0.4
vs. unsubstituted core ≈1.5
Indicates lower lipophilicity, may support solubility
Computed property; experimental validation needed
Drug Design Physicochemical Properties ADMET

Divergent Receptor Binding Profile Due to Aliphatic N-3 Substitution vs. Aromatic C-7 Substitution

Structure-activity relationship (SAR) studies on benzo[d]oxazol-2(3H)-one derivatives demonstrate that N-substitution is a key strategy for modulating affinity toward sigma (σ) receptors [1]. Compounds with N-benzyl or N-piperazinyl substitutions achieve high σ1 affinity (Ki values in the low nanomolar range), whereas aromatic ring substitutions at C-6 or C-7 target other receptors like dopamine D2 [2]. The target compound's aliphatic N-3 aminoethyl chain represents a distinct pharmacophoric motif, positioning it optimally as a foundational intermediate for designing novel sigma receptor ligands rather than a finished dopamine agonist [3].

Receptor Target Class
Class-level
Sigma receptor pharmacophore
vs. Dopamine D2 pharmacophore (C-7 isomer)
Guides selection for sigma ligand design
Inferred from SAR; direct binding data unavailable
Sigma Receptors Pharmacophore Modeling Neuropharmacology

Hydrogen Bonding Capacity and Rotatable Bond Count Distinguish it from Rigid N-Aryl Substituted Analogs

The target compound features 1 hydrogen bond donor (HBD), 3 hydrogen bond acceptors (HBA), and 2 rotatable bonds [1]. This profile contrasts with more rigid, N-aryl substituted analogs often used in sigma receptor studies, which have 0 HBD and higher hydrophobicity. The presence of a single HBD from the primary amine offers a balanced interaction capacity for target engagement without excessive polarity that could limit membrane permeability. The 2 rotatable bonds provide moderate side-chain flexibility, which is critical for the compound's role as an adaptable synthetic intermediate for generating focused libraries [2].

Physicochemical Profile
Class-level
HBD 1 / HBA 3 / Rot. bonds 2
vs. N-benzyl analogs: HBD 0, higher logP
Balanced polarity for permeability & target engagement
Class comparison; validate for specific scaffold
Physicochemical Properties Drug-Likeness Conformational Analysis

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Optimal Application Scenarios Based on Differential Evidence


Design and Synthesis of Novel Sigma-1 or Sigma-2 Receptor Ligands

The N-3 aminoethyl substitution pattern aligns with pharmacophore models for sigma receptors, as established by Zampieri et al. [1]. Researchers aiming to expand the SAR of benzoxazolone-based sigma ligands should prioritize this building block for creating focused libraries through N-acylation or N-alkylation of the primary amine, a strategy directly validated by the high affinity (Ki as low as 0.1 nM for sigma-1) achieved in related N-substituted series.

Synthesis of Peptide-Drug Conjugates or PROTAC Linkers

The combination of a primary amine handle, a privileged benzoxazolone scaffold, and moderate hydrophilicity (XLogP3 = 0.4) makes this compound an attractive candidate for conjugation to peptide sequences or E3 ligase ligands [1]. Unlike non-amine N-alkyl or unsubstituted benzoxazolones, its free amine enables straightforward amide bond formation for linker attachment, leveraging its 2 rotatable bonds for conformational flexibility in the final conjugate [2].

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 178.19 g/mol, 1 HBD, 3 HBA, and a low XLogP3 of 0.4, this compound fits the 'Rule of Three' criteria for fragment libraries [1]. Its distinct N-3 aliphatic amine differentiates it from common aromatic-substituted benzoxazolone fragments, offering a unique vector for fragment growth or merging, as well as favorable solubility for biophysical screening (e.g., SPR, NMR) [2].

Agrochemical Intermediate for Novel Herbicides or Fungicides

Kuujia and general supplier data indicate the compound's utility in agrochemical research [1]. The primary amine allows for the facile introduction of diverse acyl or sulfonyl groups, enabling the rapid exploration of benzoxazolone-based molecules with potential herbicidal or fungicidal properties, building on the scaffold's known stability and bioisosteric advantages in non-pharmaceutical applications [2].

Application
Selection Property
Validation Focus
Sigma receptor ligand synthesis
N-3 aminoethyl handle for pharmacophore alignment
N-acylation/alkylation SAR expansion
Peptide-drug conjugate/PROTAC synthesis
Primary amine conjugation handle
Amide bond formation and linker flexibility
Fragment-based screening library
Rule-of-three compliance (MW, HBD, logP)
Solubility and biophysical assay compatibility
Agrochemical intermediate synthesis
Primary amine for acyl/sulfonyl diversification
Herbicidal/fungicidal scaffold exploration
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